2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl-
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Overview
Description
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro and dimethylamino substituent. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-3-(dimethylamino)-1-ethyl-2,4(1H,3H)-quinazolinedione with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the chloro and dimethylamino substituents.
7-Chloroquinazoline: Similar structure with a chloro substituent but without the dimethylamino group.
3-(Dimethylamino)quinazoline: Contains the dimethylamino group but lacks the chloro substituent.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-ethyl- is unique due to the presence of both the chloro and dimethylamino substituents, which confer specific chemical and biological properties. This combination of substituents can enhance its reactivity and potential therapeutic applications compared to similar compounds.
Properties
CAS No. |
75906-82-0 |
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Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
7-chloro-3-(dimethylamino)-1-ethylquinazoline-2,4-dione |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-15-10-7-8(13)5-6-9(10)11(17)16(12(15)18)14(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
MFHIESDFZGKHBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)N(C)C |
Origin of Product |
United States |
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